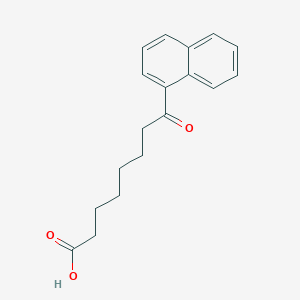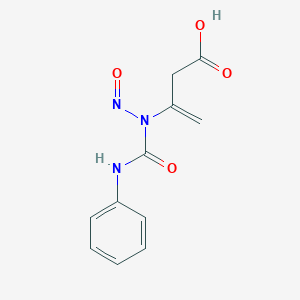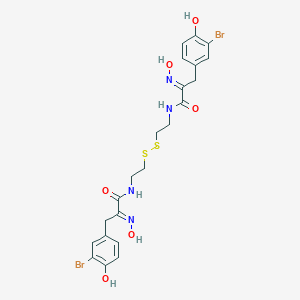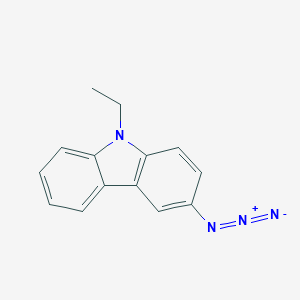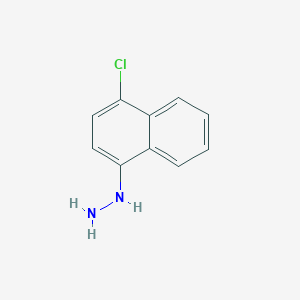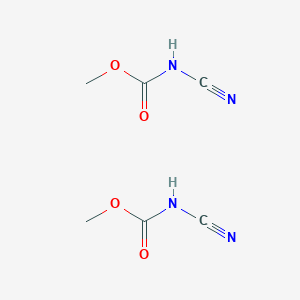
Methylcyanocarbamate dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcyanocarbamate dimer (MCCD) is a chemical compound that is widely used in scientific research. It is a dimer of methylcyanocarbamate, which is an organic compound with the chemical formula C4H5N2O2. MCCD is an important intermediate for the synthesis of various organic compounds and is used in many laboratory experiments.
Mecanismo De Acción
The mechanism of action of Methylcyanocarbamate dimer is not well understood. Methylcyanocarbamate dimer is believed to inhibit the activity of thymidylate synthase, which is an enzyme that is essential for DNA synthesis. Thymidylate synthase converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. Methylcyanocarbamate dimer inhibits this enzyme by binding to its active site and preventing the conversion of dUMP to dTMP.
Efectos Bioquímicos Y Fisiológicos
Methylcyanocarbamate dimer has been shown to have antitumor and antiviral activities in vitro. It has been shown to inhibit the growth of various tumor cell lines and to inhibit the replication of herpes simplex virus. Methylcyanocarbamate dimer has also been shown to have antibacterial activity against various bacterial strains. In vivo studies have not been conducted to determine the efficacy of Methylcyanocarbamate dimer as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylcyanocarbamate dimer is a useful intermediate for the synthesis of various organic compounds. It is relatively easy to synthesize and is readily available. Methylcyanocarbamate dimer has a high melting point and is stable under normal laboratory conditions. However, Methylcyanocarbamate dimer is toxic and should be handled with care. It can cause irritation to the skin, eyes, and respiratory system. Methylcyanocarbamate dimer should be used in a fume hood with appropriate personal protective equipment.
Direcciones Futuras
There are many future directions for the use of Methylcyanocarbamate dimer in scientific research. Methylcyanocarbamate dimer could be used in the synthesis of new drugs with antitumor, antiviral, and antibacterial activities. Methylcyanocarbamate dimer could also be used in the synthesis of new materials with unique properties. The mechanism of action of Methylcyanocarbamate dimer could be further studied to determine its potential as a therapeutic agent. New synthetic methods for Methylcyanocarbamate dimer could be developed to improve its yield and purity.
Métodos De Síntesis
Methylcyanocarbamate dimer can be synthesized by the reaction of cyanogen chloride with dimethylamine in the presence of a base. The reaction proceeds in two steps. In the first step, cyanogen chloride reacts with dimethylamine to form methylcyanocarbamate. In the second step, two molecules of methylcyanocarbamate react with each other to form Methylcyanocarbamate dimer. The overall reaction can be represented as:
2 (CH3)2NH + ClCN → (CH3)2NCOOCN + HCl
(CH3)2NCOOCN → (CH3)2NC(CN)COOCN
Aplicaciones Científicas De Investigación
Methylcyanocarbamate dimer is widely used in scientific research as an intermediate for the synthesis of various organic compounds. It is used in the synthesis of pyrimidine derivatives, which have antitumor and antiviral activities. Methylcyanocarbamate dimer is also used in the synthesis of 2,4,6-trisubstituted pyrimidines, which have potential anticancer activity. Methylcyanocarbamate dimer is used in the synthesis of various heterocyclic compounds, which have biological activities such as antibacterial, antifungal, and antiviral activities.
Propiedades
Número CAS |
100753-38-6 |
|---|---|
Nombre del producto |
Methylcyanocarbamate dimer |
Fórmula molecular |
C3H4N2O2 |
Peso molecular |
200.15 g/mol |
Nombre IUPAC |
methyl N-cyanocarbamate |
InChI |
InChI=1S/2C3H4N2O2/c2*1-7-3(6)5-2-4/h2*1H3,(H,5,6) |
Clave InChI |
ZSYJMXLJNPEAGP-UHFFFAOYSA-N |
SMILES |
COC(=O)NC#N.COC(=O)NC#N |
SMILES canónico |
COC(=O)NC#N.COC(=O)NC#N |
Otros números CAS |
21729-98-6 |
Sinónimos |
MCCD methylcyanocarbamate dime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



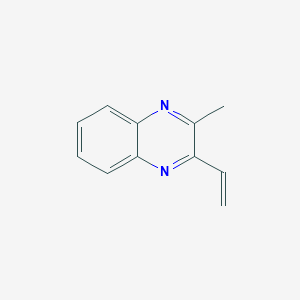
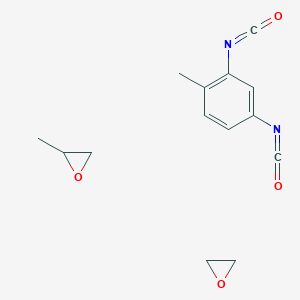
![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
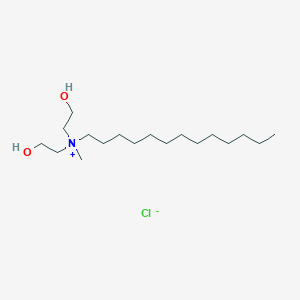
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
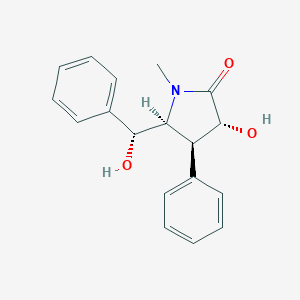
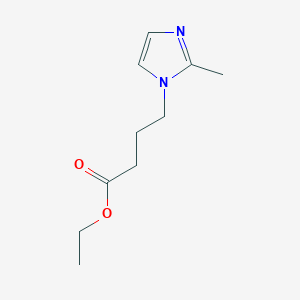
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
